![molecular formula C18H19N5O2 B2939196 5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-31-2](/img/structure/B2939196.png)
5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (ABT-4MC) is a synthetic compound that has been used for a variety of scientific research applications. It is a member of the triazole class of compounds, which are characterized by the presence of three nitrogen atoms in a ring structure. ABT-4MC has a unique structure with a benzyl group attached to the nitrogen atom on the 4th position of the triazole ring. This structure confers a number of unique properties, including solubility, stability, and reactivity. In recent years, ABT-4MC has been studied for its potential use in therapeutic applications, such as cancer treatment and other medical conditions.
Scientific Research Applications
Pharmaceutical Chemistry
Triazole compounds are known for their significant biological properties. They exhibit a range of activities including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Agrochemicals
In agriculture, triazoles serve as important components due to their herbicidal properties. They can inhibit enzymes like imidazole glycerol phosphate dehydratase, which is crucial for plant pathogens .
Materials Research
These compounds make excellent ligands for iron and other metals, which is beneficial in materials science for creating complex structures with specific properties .
Corrosion Inhibition
Triazoles have been utilized successfully as corrosion inhibitors in radiators and cooling systems .
Organocatalysis
They play a role in organocatalysis due to their ability to act as catalysts in organic synthesis processes .
Supramolecular Chemistry
Triazoles are involved in supramolecular chemistry where they contribute to the design and synthesis of new molecular entities with specific functions .
properties
IUPAC Name |
5-amino-1-benzyl-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-17(19)23(22-21-16)12-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYUUBBGDVLYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |
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